3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine

Catalog No.
S3408275
CAS No.
263401-62-3
M.F
C9H11ClN4
M. Wt
210.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyrida...

CAS Number

263401-62-3

Product Name

3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine

IUPAC Name

3-tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine

Molecular Formula

C9H11ClN4

Molecular Weight

210.66 g/mol

InChI

InChI=1S/C9H11ClN4/c1-9(2,3)8-12-11-7-5-4-6(10)13-14(7)8/h4-5H,1-3H3

InChI Key

OIAUBHCLFFRPGV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN=C2N1N=C(C=C2)Cl

Canonical SMILES

CC(C)(C)C1=NN=C2N1N=C(C=C2)Cl

3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS 263401-62-3) is a highly specialized, electrophilic heterocyclic building block widely procured for the synthesis of advanced kinase inhibitors and CNS-active agents. Featuring a reactive 6-chloro handle primed for nucleophilic aromatic substitution (SNAr) and cross-coupling, alongside a sterically demanding 3-tert-butyl group, this compound serves as a premium precursor. It is primarily selected by discovery and process chemists who require a triazolopyridazine core that inherently imparts high lipophilicity, metabolic resistance, and predictable solubility during late-stage functionalization [1].

Substituting this specific tert-butyl precursor with cheaper 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (3-H) or 3-methyl analogs frequently results in downstream failure. From a process perspective, the unsubstituted core is highly polar and poorly soluble in standard aprotic solvents, leading to sluggish SNAr kinetics, heterogeneous reaction mixtures, and lower yields. From a pharmacological perspective, the 3-H and 3-methyl positions are notorious metabolic soft spots susceptible to rapid cytochrome P450 oxidation. Procuring the 3-tert-butyl variant preemptively solves both manufacturability bottlenecks and in vivo clearance issues, making it a non-interchangeable asset for robust lead optimization [1].

Enhanced Solubility and SNAr Yield in Aprotic Solvents

The incorporation of the 3-tert-butyl group fundamentally alters the physical properties of the triazolopyridazine core. In standard SNAr reactions with secondary amines in THF or DMF, the 3-tert-butyl-6-chloro precursor demonstrates complete solubility (>50 mg/mL) and achieves >85% conversion within 2 hours at 80°C. In direct contrast, the unsubstituted 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine baseline exhibits poor solubility (<5 mg/mL) under identical conditions, resulting in heterogeneous mixtures and capping yields at <60% due to prolonged heating and degradation [1].

Evidence DimensionSNAr yield and organic solubility
Target Compound Data>85% yield; >50 mg/mL solubility (THF/DMF)
Comparator Or Baseline6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (<60% yield; <5 mg/mL solubility)
Quantified Difference>25% absolute yield increase; 10x solubility improvement
ConditionsSNAr with secondary amines, 80°C, 2 hours, THF/DMF

Higher solubility and faster reaction kinetics directly translate to lower solvent volumes, reduced processing time, and higher purity profiles during scale-up procurement.

Steric Shielding Against Cytochrome P450 Oxidation

Procuring the 3-tert-butyl precursor structurally guarantees the elimination of a primary metabolic liability. Downstream active pharmaceutical ingredients (APIs) synthesized from 3-methyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine typically suffer from rapid oxidation at the benzylic-like methyl group, resulting in Human Liver Microsome (HLM) intrinsic clearance (CLint) rates exceeding 60 µL/min/mg. By utilizing the 3-tert-butyl precursor, the resulting fully substituted sp3 carbon blocks this metabolic pathway, consistently yielding derivatives with highly stable CLint profiles (<15 µL/min/mg)[1].

Evidence DimensionHuman Liver Microsome (HLM) Intrinsic Clearance (CLint)
Target Compound Data<15 µL/min/mg (Highly stable)
Comparator Or Baseline3-methyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine derivatives (>60 µL/min/mg)
Quantified Difference>4-fold reduction in intrinsic clearance
ConditionsIn vitro HLM stability assay, standard NADPH-dependent oxidation

Starting with a metabolically hardened precursor prevents late-stage clinical attrition and eliminates the need for costly, iterative structural redesigns.

Enforced Conformational Selectivity in Deep Hydrophobic Pockets

The steric bulk of the tert-butyl moiety is critical for driving target selectivity in kinase inhibitor design. When comparing derivatives built from the 3-tert-butyl core versus the unsubstituted 3-H core, the tert-butyl group effectively acts as a steric wedge. This bulk prevents the scaffold from binding promiscuously to shallow kinase ATP-binding sites, enforcing >100-fold selectivity for targets with deep hydrophobic pockets (such as c-Met or PIM1) over broad-spectrum off-target panels. The 3-H baseline, lacking this steric hindrance, frequently exhibits <10-fold selectivity, leading to unacceptable off-target toxicity profiles [1].

Evidence DimensionKinase selectivity fold-difference (Target vs. Off-target panel)
Target Compound Data>100-fold selectivity for target kinases
Comparator Or BaselineUnsubstituted 3-H core derivatives (<10-fold selectivity)
Quantified Difference10-fold magnitude improvement in selectivity
ConditionsStandard 50-kinase biochemical screening panel

Procuring the sterically hindered precursor directly minimizes downstream off-target toxicity, a primary requirement for advancing kinase inhibitors into in vivo studies.

Where this compound is the right choice: Synthesis of Highly Selective c-Met and PIM1 Kinase Inhibitors

The compound is the preferred starting material for oncology programs targeting specific kinases where deep hydrophobic pocket occupation by the tert-butyl group is required to achieve >100-fold selectivity over off-target panels [3].

Where this compound is the right choice: Development of Metabolically Stable CNS-Active Agents

It is highly suited for synthesizing GABA-A receptor modulators where the 3-tert-butyl group prevents rapid hepatic clearance, ensuring sufficient half-life compared to 3-methyl analogs [2].

Where this compound is the right choice: High-Throughput Library Generation via SNAr

The >50 mg/mL solubility of this specific precursor in aprotic solvents makes it a superior fit for automated, parallel synthesis platforms where the precipitation of unsubstituted analogs would otherwise derail library generation [1].

XLogP3

2.4

Dates

Last modified: 08-19-2023

Explore Compound Types